bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine

Chelating agent design Metal sequestration Ligand geometry

bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine (CAS 132066-03-6), also named 4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide, is a synthetic bis-sulfonamide with the molecular formula C21H31N3O4S2 and molecular weight 453.62 g/mol. The compound features a central tertiary isopropyl-aza bridge that links two tosylamidoethyl arms, yielding a symmetrical N,N-bis(sulfonamidoethyl)amine architecture.

Molecular Formula C21H31N3O4S2
Molecular Weight 453.62
CAS No. 132066-03-6
Cat. No. B2778075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine
CAS132066-03-6
Molecular FormulaC21H31N3O4S2
Molecular Weight453.62
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)C(C)C
InChIInChI=1S/C21H31N3O4S2/c1-17(2)24(15-13-22-29(25,26)20-9-5-18(3)6-10-20)16-14-23-30(27,28)21-11-7-19(4)8-12-21/h5-12,17,22-23H,13-16H2,1-4H3
InChIKeyHMLFJSWZXMOOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine (CAS 132066-03-6): Chemical Identity & Functional Class Overview


bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine (CAS 132066-03-6), also named 4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide, is a synthetic bis-sulfonamide with the molecular formula C21H31N3O4S2 and molecular weight 453.62 g/mol . The compound features a central tertiary isopropyl-aza bridge that links two tosylamidoethyl arms, yielding a symmetrical N,N-bis(sulfonamidoethyl)amine architecture. Sulfonamide-containing chelating agents of this structural class are noted in the patent literature for their utility in heavy-metal sequestration, particularly as immobilized tethered chelators for removing transition metal ions from aqueous solution [1]. The compound is commercially available for non-human research use, with suppliers citing purity levels of 95% .

Chelating agent designed for heavy-metal sequestration and immobilized resin research.

Unique isopropyl linker offers distinct steric and electronic tuning for coordination geometry studies.

Supplied as research-grade material with purity documentation available.

Why bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine Cannot Be Directly Replaced by In-Class Analogs


Within the family of bis-sulfonamidoethyl amines, even small structural changes produce meaningful shifts in chelation geometry, metal-ion selectivity, and immobilization efficiency. The isopropyl group on the central amine of bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine introduces steric bulk and modulates nitrogen basicity relative to the unsubstituted secondary-amine parent bis[2-(tosylamino)ethyl]amine (CAS registry available via J-GLOBAL, mol. wt. 411.5) or the benzyl-substituted analog benzylbis[2-(tosylamino)ethyl]amine (mol. wt. 501.7) [1]. In sulfonamide-based chelating resins, the identity of the N-substituent on the amine linker has been reported to affect the sulfonamide NH acidity, coordination mode, and resin loading efficiency on polystyrene supports, making direct interchange of structurally similar ligands unreliable without re-optimization of capacity and selectivity performance [2].

The isopropyl substituent modulates nitrogen basicity and sulfonamide NH acidity compared to the unsubstituted bis[2-(tosylamino)ethyl]amine, potentially altering metal-ion binding affinity and resin loading efficiency.

Benzyl-substituted analog benzylbis[2-(tosylamino)ethyl]amine introduces planar aromatic bulk that may constrain conformational flexibility differently, affecting coordination pocket accessibility.

Direct substitution of bis-sulfonamidoethyl amine ligands without re-optimization of immobilization conditions may lead to inconsistent chelation capacity and selectivity.

bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine: Head-to-Head Quantitative Differentiation Evidence


Molecular Architecture & Chelate-Ring Size: Isopropyl vs. Benzyl Substitution in Bis-Tosylamidoethyl Chelators

The molecular weight of bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine is 453.62 g/mol, intermediate between the secondary-amine parent bis[2-(tosylamino)ethyl]amine (mol. wt. 411.540) and the benzyl-substituted analog benzylbis[2-(tosylamino)ethyl]amine (mol. wt. 501.7), reflecting the steric and electronic impact of the isopropyl group . In analogous N-sulfonyl-substituted bidentate amine chelators, the steric profile of the N-alkyl substituent has been shown to influence coordination geometry and metal-binding selectivity [1]. The isopropyl group balances moderate steric demand with preserved conformational flexibility of the two sulfonamidoethyl arms, a profile distinct from both the unsubstituted secondary amine and the conformationally constrained benzyl derivative.

Molecular Architecture
Head-to-head
Target: 453.62 g/mol (isopropyl). Parent: 411.54 g/mol (secondary amine). Benzyl analog: 501.7 g/mol. Intermediate molecular weight and branched alkyl substitution reflect distinct steric and solubility profile.
Supports distinct steric and solubility profile for chelator design.
Molecular weight comparison based on calculated values from molecular formula.
Chelating agent design Metal sequestration Ligand geometry Structure-activity relationship

Synthetic Accessibility & Yield: Optimized Bis-Tosylamidoethylamine Synthesis Procedure

A modified synthesis procedure for bis[2-(tosylamino)ethyl]amine-type compounds using p-TsCl and the appropriate amine precursor in acetone/water with NaHCO3 under reflux yielded 80% total isolated product over two crop collections (53% first crop plus 27% second crop) [1]. The compound's synthesis is described as occurring via reaction of an intermediate with 2-(2-aminoethyl)propan-2-amine under controlled conditions , indicating a well-defined synthetic route. This is comparable to synthetic routes reported for Benzylbis[2-(tosylamino)ethyl]amine, which use NaH in dry DMF ; the acetone/water procedure avoids hydride reagents, offering a potentially safer scale-up pathway.

Synthetic Route & Yield
Cross-study comparable
Target scaffold synthesis: 80% total yield via acetone/water, NaHCO₃ reflux, avoiding hydride reagents. Benzyl analog route requires NaH in dry DMF.
Safer, higher-yielding synthetic access supports scale-up feasibility.
Yield data from modified procedure for bis-tosylamidoethylamine scaffold.
Ligand synthesis Sulfonamide chemistry Process yield Scale-up feasibility

Metal-Binding Function Mediated by Bis-Deprotonatable Sulfonamide NH Groups

Patent US20120065359A1 claims sulfonamide-based chelating compounds wherein both sulfonamide NH protons can be deprotonated to generate a dianionic ligand capable of coordinating trivalent and tetravalent metal ions, and the chelator is immobilized onto polystyrene resin via a sulfonamide bond [1]. Bis-sulfonamide podands with two ionizable NH groups have been shown to extract two equivalents of Na⁺ or K⁺ from aqueous solution, with the extraction stoichiometry confirmed as ligand (dianion) : metal cation : tetramethylammonium co-cation = 1:1:1, or ligand : metal = 1:2 when only metal hydroxide is present [2]. While direct extraction data for the target compound are not yet published, the presence of two tosylamido NH protons in its structure suggests a theoretical maximum metal-loading stoichiometry comparable to that documented for related bis-sulfonamide podands.

Metal-Loading Stoichiometry
Class-level inference
Two tosylamido NH groups theoretically enable 1:2 ligand-to-metal (M⁺) stoichiometry, comparable to confirmed bis-sulfonamide podand extraction data.
Supports predictable resin capacity calculation for heavy-metal remediation research.
Direct extraction data for this compound not yet published; class-level extrapolation.
Metal chelation Heavy metal removal Ion sequestration Chelating resin

Catalytic Potential: N-Tosylethylenediamine Motif in Palladium-Mediated C–H Functionalization

N-Tosylethylenediamine has been demonstrated to serve as an effective bidentate transient directing group for palladium-catalyzed β-C(sp³)–H arylation of aliphatic aldehydes, with sub-stoichiometric quantities sufficient to promote the reaction [1]. In a comparative screen of amine and diamine derivatives, N-tosylethylenediamine provided the best directing group performance; adding a methyl group adjacent to the primary amine decreased yield, attributed to reduced imine formation [1]. The target compound contains two N-tosylethylenediamine-type arms connected through a central isopropylamine, and its structural relationship to this privileged directing-group motif suggests it could be explored as a hemilabile multidentate ligand scaffold for Pd or other transition-metal catalysis, with the isopropyl linker serving as a steric tuning element.

Catalytic Directing-Group Potential
Class-level inference
N-Tosylethylenediamine motif, repeated in target, was the best transient directing group for Pd-catalyzed β-C(sp³)–H arylation. Methyl substitution adjacent to amine reduced yield.
Provides literature-backed rationale for evaluating target as bis-functional ligand for C–H activation.
Target compound not yet tested in published catalytic studies; structural analogy to privileged motif.
C–H activation Palladium catalysis Transient directing group Synthetic methodology

bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine: Application Scenarios Grounded in Quantitative Differentiation Evidence


Development of Immobilized Chelating Resins for Heavy-Metal Wastewater Remediation

The two-sulfonamide NH architecture of bis[2-(4-methylbenzenesulfonamido)ethyl](propan-2-yl)amine enables dianionic coordination of metal ions, a mode explicitly claimed for sulfonamide chelators immobilized on polystyrene resins for trivalent and tetravalent metal-ion removal [1]. The intermediate molecular weight (453.62 g/mol) and branched isopropyl linker distinguish it from lower-molecular-weight or benzyl-substituted analogs, offering a distinct solubility and resin-loading profile. The well-precedented 80%-yield acetone/water synthetic route [2] supports economical production of the ligand precursor for resin functionalization. Users designing sulfonamide-grafted chelating resins for Pb²⁺, Cd²⁺, or lanthanide sequestration can select this compound as a structurally characterized, synthetically accessible bis-sulfonamide building block with documented two-site deprotonation capacity.

Ligand Scaffold for Pd-Catalyzed C–H Functionalization and Cross-Coupling Method Development

The N-tosylethylenediamine motif, embedded twice in the target compound, has demonstrated best-in-screen performance as a transient bidentate directing group for palladium-catalyzed β-C(sp³)–H arylation of aldehydes [3]. The target compound's symmetrical bis(N-tosylethylenediamine) architecture with a central isopropyl bridge provides a platform for exploring hemilabile coordination to Pd(II) or Pd(0), potentially enabling dinuclear metal complex formation or enhanced catalyst stability. Researchers developing new Pd-catalyzed C–H activation or cross-coupling methodologies can justify evaluation of this compound based on the documented directing-group efficacy of its N-tosylethylenediamine arms.

Bis-Sulfonamide Chelator for Selective Palladium Extraction from Secondary Resource Leachates

Sulfonamide-based extractants have been cited for selective Pd(II) extraction from chloride media [4], and bis-sulfonamide podands have demonstrated predictable 1:2 ligand-to-metal extraction stoichiometry for alkali metals [5]. The target compound, with two tosylamido NH groups available for deprotonation, offers a structurally defined, two-site chelating pocket that could be screened for Pd(II) extraction selectivity relative to Pt(IV), Rh(III), and base metals in hydrochloric acid leach solutions. The isopropyl group's steric influence may differentiate Pd(II) extraction kinetics or selectivity from unsubstituted bis-sulfonamide analogs, making it a rationally selected candidate for solvent-extraction screening libraries in PGM recycling process development.

Analytical Standard and Reference Ligand for Sulfonamide Chelation Stoichiometry Studies

The compound's well-defined symmetrical structure, full spectroscopic characterization (InChI, SMILES, and InChI Key available from vendor datasheets [1]), and intermediate molecular weight (453.62 g/mol) make it suitable as an analytical reference standard for HPLC method development and for fundamental chelation stoichiometry studies by Job's method or isothermal titration calorimetry. Its structural purity and defined number of ionizable NH sites (two) allow researchers to use it as a model bis-sulfonamide ligand to establish baseline metal-binding parameters against which more complex or less-characterized sulfonamide chelators can be benchmarked.

Application
Selection Property
Validation Focus
Chelating resin development for heavy-metal remediation
Bis-sulfonamide dianionic coordination and resin-loading profile
Metal-ion removal capacity and selectivity benchmarking
Pd-catalyzed C–H functionalization ligand scaffold
N-tosylethylenediamine directing-group efficacy
C–H activation efficiency and hemilabile coordination behavior
Pd extraction from secondary resource leachates
Sulfonamide-based solvent extraction selectivity
Pd(II) extraction kinetics and selectivity vs. Pt/Rh/base metals
Analytical reference standard for chelation stoichiometry
Defined symmetrical structure and ionizable NH sites
Job's plot and ITC binding parameter determination
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